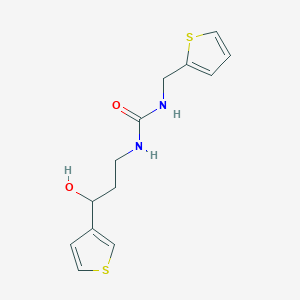
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea is an organic compound featuring a urea backbone with thiophene rings attached to its structure. Thiophene is a sulfur-containing heterocycle known for its aromatic properties, making this compound of interest in various fields of research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde.
Formation of Hydroxyalkyl Intermediate: Thiophene-3-carboxaldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., ethylmagnesium bromide) to form the 3-hydroxy-3-(thiophen-3-yl)propyl intermediate.
Urea Formation: The hydroxyalkyl intermediate is then reacted with thiophene-2-ylmethylamine in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the final urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for scalable production.
化学反应分析
Types of Reactions
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
科学研究应用
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用机制
The mechanism by which 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The thiophene rings can facilitate binding to hydrophobic pockets in proteins.
Electronic Properties: The compound’s structure allows for conjugation and electron delocalization, making it suitable for use in organic electronic devices.
相似化合物的比较
Similar Compounds
Thiourea Derivatives: Compounds like 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)thiourea share a similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
Thiophene-based Ureas: Other thiophene-based ureas with different substituents on the thiophene rings.
Uniqueness
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets or electronic materials. The presence of both hydroxyl and thiophene groups provides a versatile platform for further functionalization and application in various fields.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in multiple scientific disciplines.
属性
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c16-12(10-4-7-18-9-10)3-5-14-13(17)15-8-11-2-1-6-19-11/h1-2,4,6-7,9,12,16H,3,5,8H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUJRAFVJBTTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid](/img/structure/B2597391.png)
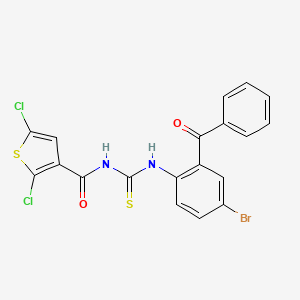
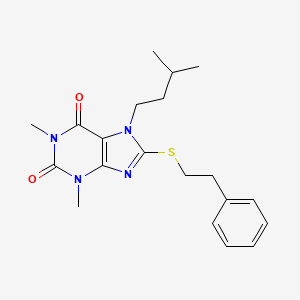
![3-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-chloropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2597395.png)
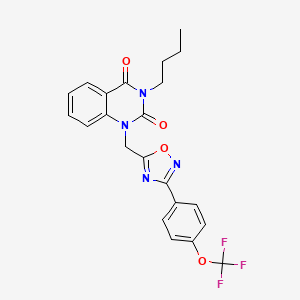
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2597398.png)
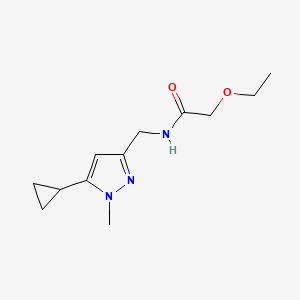
![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)
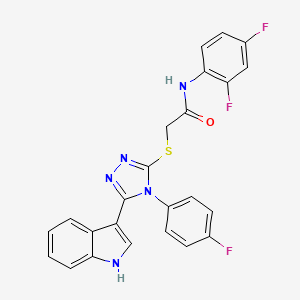
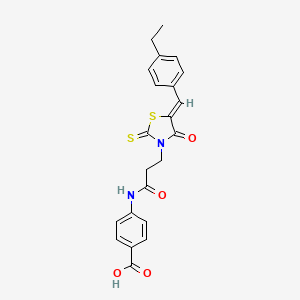
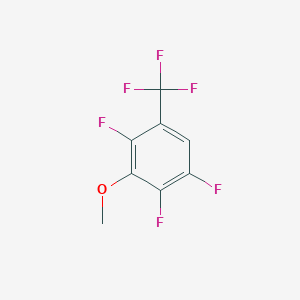
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2597411.png)
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide](/img/structure/B2597412.png)
